1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
Description
1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is a benzimidazole derivative characterized by two key substituents: a 2-methoxyethyl group at the N1 position and a 4-methoxyphenoxymethyl moiety at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely explored for their pharmacological versatility. The methoxy groups in this compound likely enhance its lipophilicity and electronic properties, influencing its bioavailability and target interactions .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-12-11-20-17-6-4-3-5-16(17)19-18(20)13-23-15-9-7-14(22-2)8-10-15/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVREBOIVNRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological effects.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including the compound . The following table summarizes key findings related to its antiproliferative activity against different cancer cell lines:
The compound exhibited selective inhibition against the MCF-7 breast cancer cell line, indicating its potential as a targeted therapeutic agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are as follows:
These results suggest that the compound may serve as a promising candidate for developing new antibacterial agents.
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets, including enzymes involved in cell proliferation and survival pathways. The exact mechanisms remain under investigation, but there is evidence suggesting that it may induce apoptosis in cancer cells and inhibit bacterial growth through disruption of cell membrane integrity.
Case Studies
A notable study published in MDPI explored various derivatives of benzimidazoles and their biological activities, including the compound of interest. The research demonstrated that modifications in the chemical structure could enhance both anticancer and antimicrobial properties, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Study Highlights:
- Antiproliferative Effects : Several derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines.
- Antioxidative Activity : Some derivatives exhibited significant antioxidative activity, which may contribute to their overall therapeutic efficacy.
- Selectivity : Certain compounds displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ()
- Structural Difference : Replaces the 2-methoxyethyl group with a benzyl moiety.
- This substitution may alter pharmacokinetics, favoring CNS penetration due to higher lipophilicity .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, )
- Structural Difference: Incorporates a triazole-thiazole-acetamide side chain instead of the 4-methoxyphenoxymethyl group.
- Impact: The triazole and thiazole rings enhance binding affinity via π-π interactions and hydrogen bonding.
(2-Methoxyethyl) 5-Propylthio-1H-benzimidazole-2-yl Carbamate (MEABZ, )
- Structural Difference : Features a carbamate-linked methoxyethyl group and a propylthio chain.
- Impact: The carbamate group enhances cytotoxicity (10× more potent than albendazole), while the propylthio chain increases hydrophobicity. The target compound’s phenoxymethyl group may reduce toxicity but also limit cell membrane penetration .
Physicochemical Properties
*Estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
